2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile
Description
Chemical Structure: The compound features a 1,3-benzothiazole core fused to a 4-chloro-3-oxobutanenitrile chain. Its molecular formula is inferred as C₁₁H₇ClN₂OS, with a molecular weight of 266.71 g/mol (calculated).
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c12-5-9(15)7(6-13)11-14-8-3-1-2-4-10(8)16-11/h1-4,7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHFEMYVEUVYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C#N)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with 4-chloro-3-oxobutanenitrile under acidic or basic conditions, often using ethanol as a solvent and a catalyst such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and efficiency. These methods are designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro group can be substituted with different nucleophiles to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-(1,3-benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile in cancer research. It has been investigated for its ability to inhibit specific cancer cell lines. For example, research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer types, suggesting that this compound may also possess similar properties .
Drug Design and Development
The compound's structural features make it a valuable scaffold in drug design. The benzothiazole ring is known for its biological activity, and modifications on this scaffold can lead to the development of novel therapeutics targeting diseases such as cancer and infectious diseases. The compound's ability to interact with biological targets can be leveraged in drug discovery processes .
Synthesis of Functional Materials
In material science, this compound has potential applications in synthesizing functional materials such as polymers and nanomaterials. Its reactivity can be utilized to create materials with specific properties for use in electronics or photonics .
Enzyme Inhibition Studies
The compound's interactions with enzymes have been studied to understand its potential as an enzyme inhibitor. Enzyme inhibition is crucial in developing treatments for various diseases, including metabolic disorders and cancers. Research indicates that derivatives of benzothiazole compounds often exhibit significant inhibitory activity against key enzymes involved in disease pathways .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of benzothiazole derivatives. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities, making it a candidate for further exploration as an antimicrobial agent .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | In vitro tests showed cytotoxic effects on specific cancer cell lines | Potential for developing new cancer therapies |
| Enzyme Inhibition | Identified as a potential inhibitor of key metabolic enzymes | Could lead to new treatments for metabolic disorders |
| Antimicrobial Properties | Demonstrated activity against certain bacterial strains | May contribute to the development of new antibiotics |
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Reactivity and Stability: The target compound lacks steric bulk compared to the phenyl-substituted analog (C₁₇H₁₁ClN₂OS), enhancing its reactivity in nucleophilic additions . The ester-containing chromenone derivative (C₂₁H₁₆ClNO₄S) is prone to hydrolysis, whereas the nitrile group in the target compound offers greater stability under physiological conditions .
Pharmacological Potential: Benzothiazole derivatives are frequently explored as enzyme inhibitors (e.g., LMWPTP inhibitors in , such as Cpd D ). The target compound’s nitrile group may mimic carboxylate moieties in enzyme active sites, though activity data is unavailable.
Synthetic Accessibility :
- The target compound’s simplicity contrasts with multi-ring systems like Example 24 in (pyrido-pyridazine derivatives), which require intricate multi-step syntheses .
Biological Activity
2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile is a heterocyclic compound characterized by a benzothiazole ring fused with a nitrile and a ketone group. This compound has garnered attention in medicinal chemistry for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
- IUPAC Name: this compound
- CAS Number: 160148-12-9
- Molecular Formula: C₁₁H₇ClN₂OS
- Molecular Weight: 250.7 g/mol
The compound's structure allows it to engage with various biological targets, making it a subject of extensive research.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on several human cancer cell lines, including breast (MCF-7), lung (A549), and colon (SW480) carcinomas. The compound demonstrated potent antiproliferative effects, particularly through mechanisms such as cell cycle arrest and apoptosis induction. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | G2/M arrest, apoptosis |
| A549 | 15.0 | Apoptosis |
| SW480 | 10.0 | Cell cycle inhibition |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains. It showed selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) indicating its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis | 32 | Active |
| Escherichia coli | >128 | Inactive |
The proposed mechanism of action involves the compound's ability to inhibit specific enzymes critical for cancer cell proliferation and microbial growth. It binds to the active sites of these enzymes, blocking substrate access and disrupting normal cellular functions.
Case Study 1: Anticancer Activity Evaluation
In a recent study published in MDPI, researchers synthesized several derivatives of benzothiazole and evaluated their anticancer properties. Among them, this compound was highlighted for its ability to induce apoptosis in MCF-7 cells through the activation of caspase pathways .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of benzothiazole derivatives, including our compound of interest. The results indicated that while the compound was effective against certain Gram-positive bacteria, it exhibited limited activity against Gram-negative strains, suggesting a need for further modifications to enhance its spectrum of activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1,3-Benzothiazol-2-yl)-4-chloro-3-oxobutanenitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving benzothiazole derivatives and chloro-oxobutanenitrile precursors. For example, analogous benzothiazole compounds are synthesized by reacting 2-aminothiophenol with cyanoguanidine in acidic media, followed by functionalization with chloro-substituted ketones . Key factors include pH control (e.g., sulfuric acid for cyclization) and temperature optimization to minimize side reactions. Post-synthesis purification via recrystallization (ethanol or methanol) is critical to achieving >95% purity .
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the benzothiazole core and chloro/ketone substituents. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₁H₆ClN₂OS, theoretical 265.01 g/mol). Single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular geometry, with refinement software like SHELXL ensuring accuracy .
Q. What are the primary research applications of this compound in academic settings?
- Methodological Answer : It serves as a precursor in heterocyclic chemistry for synthesizing pharmacologically active molecules (e.g., kinase inhibitors or antimicrobial agents). Its benzothiazole moiety is a key pharmacophore in drug discovery, particularly in targeting enzyme active sites or protein-protein interactions .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in its crystal structure inform supramolecular assembly design?
- Methodological Answer : Graph set analysis (R²₂(6) motifs) reveals directional hydrogen bonds between the benzothiazole N-atom and adjacent anions (e.g., Cl⁻). These interactions stabilize helical chains in the crystal lattice, as observed in orthorhombic systems (space group Pbca). Such patterns guide the design of co-crystals with tailored solubility or mechanical properties .
Q. What challenges arise in refining its crystal structure using SHELX, and how are data contradictions resolved?
- Methodological Answer : SHELXL refinement may encounter issues with twinning or high thermal motion in the chloro-oxobutanenitrile group. Strategies include:
- Using the TWIN/BASF commands to model twinning.
- Restraining anisotropic displacement parameters for the chlorine atom.
- Validating hydrogen-bonding networks with PLATON/ADDSYM to detect missed symmetry .
Q. How can computational modeling predict its reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of the benzothiazole and nitrile groups, which activate the chloro-substituted carbon for nucleophilic attack. Fukui indices identify electrophilic hotspots, while Molecular Electrostatic Potential (MEP) maps visualize charge distribution for reaction site prediction .
Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer : For NMR, compare experimental shifts with computed values (GIAO-DFT) to identify conformational mismatches. If IR bands deviate, check for solvent interactions (e.g., ethanol recrystallization may introduce hydrogen-bonding artifacts). SCXRD validation is recommended to resolve ambiguities in substituent orientation .
Safety and Handling in Research Contexts
Q. What protocols ensure safe handling of this compound during synthesis and characterization?
- Methodological Answer : Use fume hoods to avoid inhalation of fine powder. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers under dry conditions (RH <40%) to prevent hydrolysis. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
